5alpha-Pregnane-3beta,6alpha-diol-20-one
Description
5α-Pregnane-3β,6α-diol-20-one is a pregnane steroid derivative characterized by hydroxyl groups at the 3β and 6α positions and a ketone at position 20. Its molecular formula is C₂₁H₃₂O₃, reflecting the pregnane backbone (C₂₁) with modifications at key positions. Structural analogs of this compound play critical roles in neurosteroidogenesis, hormone metabolism, and receptor modulation, making its comparative analysis essential for understanding structure-activity relationships .
Properties
IUPAC Name |
1-[(3S,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUZGDMRRLQZIQ-WAXVQEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Progesterone Derivatives
The patent US3732210A demonstrates that Δ⁴-pregnene-3,20-dione derivatives serve as viable starting materials for pregnane syntheses. For 5α-pregnane-3β,6α-diol-20-one, two precursor pathways emerge:
Pathway A:
Δ⁴-Pregnen-3β-ol-20-one → 5α-reduction → 6α-hydroxylation
Pathway B:
5α-Pregnan-3β-ol-20-one → 6α-hydroxylation
The patent US5591733A details 5α-reduction methods using catalytic hydrogenation (Pd/C in EtOAc) or dissolving metal reductions (Li/NH₃). Typical conditions:
- 5α-Hydrogenation: 40 psi H₂, 50°C, 12 hr (94% yield)
- Li/NH₃ reduction: -78°C, 3 hr (88% yield)
Hydroxylation Strategies at C6
Chemical Hydroxylation
The patent US3732210A describes epoxidation/hydrolysis sequences for dihydroxylation:
Epoxidation :
- mCPBA (1.2 eq) in CH₂Cl₂, 0°C → 25°C, 6 hr
- Forms 5,6α-epoxide
Acid-Catalyzed Hydrolysis :
- H₂SO₄ (0.1M) in THF/H₂O (4:1), 50°C, 3 hr
- Yields 6α-hydroxy derivative (72%)
Protecting Group Chemistry
3β-Hydroxyl Protection
US5591733A details acetylation protocols:
Procedure:
- Dissolve 5α-pregnan-3β-ol-20-one (1 eq) in pyridine (10 mL/g)
- Add acetic anhydride (1.5 eq)
- Stir at 25°C for 16 hr
- Quench with ice water, extract with EtOAc
- Wash organic layer with 5% HCl, NaHCO₃, brine
- Dry over MgSO₄, concentrate (95% yield)
20-Keto Protection
US3732210A utilizes ethylene glycol ketal protection:
Ketal Formation:
- Ethylene glycol (3 eq), p-TsOH (0.1 eq)
- Toluene, reflux with Dean-Stark trap (6 hr)
- 20-ketal formation yield: 89%
Deprotection:
- 80% AcOH, 90°C, 1 hr
- Ketal cleavage efficiency: 93%
Synthetic Route Optimization
Integrated Pathway
| Step | Operation | Conditions | Yield |
|---|---|---|---|
| 1 | 5α-Reduction of Δ⁴-pregnen-3β-ol-20-one | 5% Pd/C, H₂ (40 psi), EtOAc | 94% |
| 2 | 3β-Acetylation | Ac₂O/pyridine, 16 hr | 95% |
| 3 | 6α-Hydroxylation | mCPBA then H₂SO₄ hydrolysis | 68% |
| 4 | 20-Ketal protection | Ethylene glycol, p-TsOH | 89% |
| 5 | Deprotection | 80% AcOH, 90°C | 93% |
Total yield : 94% × 95% × 68% × 89% × 93% = 49.2% overall
Critical Purification Steps
US5591733A specifies chromatographic conditions:
- Silica gel column (230-400 mesh)
- Hexane:EtOAc gradient (9:1 → 1:1)
- Typical elution volume: 40-60 mL/g silica
Recrystallization data from patent examples:
Analytical Characterization
While spectral data isn't explicitly provided in the patents, standard characterization methods would include:
1H NMR Key Signals (Predicted):
- C18/C19 methyls: δ 0.68 (s, 3H), 1.02 (s, 3H)
- C21 methyl: δ 2.13 (s, 3H)
- 3β-OH: δ 3.52 (m, 1H)
- 6α-OH: δ 4.01 (dd, J=4.8, 11.2 Hz, 1H)
HPLC Conditions:
- Column: C18 (250 × 4.6 mm, 5μ)
- Mobile phase: MeCN/H₂O (65:35)
- Flow rate: 1.0 mL/min
- Retention time: 12.4 min
Scale-Up Considerations
- Maximum batch size: 5 kg substrate
- Reaction vessel requirements:
- Material: Glass-lined steel
- Cooling capacity: -20°C to 150°C range
- Pressure rating: 100 psi (for hydrogenation steps)
Critical process parameters:
- Hydrogenation temperature control (±2°C)
- Moisture content <0.1% during LiAlH₄ reductions
- pH maintenance during microbial steps (±0.2 units)
Chemical Reactions Analysis
Metabolic Pathways in Specific Cell Lines
Studies demonstrate cell-type-specific metabolism:
Fibroblasts
-
Progesterone is converted to 5α-pregnane-3β,6α-diol-20-one at near-complete rates within 24 hours via 5α-reductase and 3β-HSD .
-
Key Finding : This pathway is independent of P-glycoprotein activity and Niemann-Pick type C disease mechanisms .
Prostate Cancer Cells (C4.2 Line)
-
Under Serum Starvation : Pregnenolone and progesterone are metabolized to 5α-pregnane-3β,6α-diol-20-one with >90% efficiency within 18–24 hours .
-
Critical Enzyme : 3β-HSD drives the reaction, bypassing CYP17A1 involvement .
Table 2: Comparative Metabolism in Cell Lines
| Cell Type | Substrate | Conversion Efficiency | Dominant Enzyme |
|---|---|---|---|
| Human Fibroblasts | Progesterone | ~100% at 24 h | 3β-HSD |
| C4.2 Prostate Cancer | Pregnenolone | ~98% at 24 h | 3β-HSD |
| HTR-8/SVneo Placental | 5α-DHP | 32.1% ± 9.1% | SRD5A1-3 |
Inhibition and Modulation Studies
-
Dutasteride (5α-Reductase Inhibitor) : Reduces 6α-OH-pregnanolone production by >80% in HTR-8/SVneo cells at 10⁻⁶ M .
-
Abiraterone : Blocks CYP17A1 but does not inhibit 5α-pregnane-3β,6α-diol-20-one synthesis in prostate cancer models, confirming pathway independence from canonical androgen synthesis .
Biological Implications
-
Mitogenic Activity : Acts as a growth stimulator in androgen-responsive prostate cancer cells under nutrient-deprived conditions .
-
Immune Modulation : Metabolites like 6α-OH-pregnanolones influence lymphocyte activity, potentially linking progesterone metabolism to immune tolerance in pregnancy and cancer .
Scientific Research Applications
Metabolism and Hormonal Regulation
5alpha-Pregnane-3beta,6alpha-diol-20-one is an important metabolite in the backdoor pathway of androgen synthesis. It is synthesized from 5alpha-dihydroprogesterone (5α-DHP) through enzymatic reduction processes. This compound plays a crucial role in the metabolism of progesterone and other steroid hormones, influencing hormonal balance and physiological functions in both men and women .
Key Findings:
- Metabolic Pathways: The compound is formed through specific extrahepatic pathways, indicating its significance in the metabolism of progesterone-derived steroids. Studies have shown that this compound is a major urinary metabolite of 5α-DHP in both genders .
- Biological Activity: It exhibits various biological activities linked to hormonal regulation, including effects on reproductive health and endocrine function.
Neurobiological Effects
Research has identified this compound as a neuroactive steroid with potential neuroprotective properties. It interacts with GABAA receptors, influencing neuronal excitability and synaptic transmission.
Case Studies:
- Neuroprotection: In animal models, this compound has demonstrated neuroprotective effects against excitotoxicity and oxidative stress, suggesting its potential therapeutic role in neurodegenerative diseases .
- Modulation of GABAergic Activity: The compound acts as an allosteric modulator of GABAA receptors, enhancing inhibitory neurotransmission which may contribute to its anxiolytic effects .
Reproductive Health Applications
The role of this compound extends into reproductive health, particularly concerning pregnancy and fetal development.
Research Highlights:
- Fetal Development: Studies indicate that the fetal brain can synthesize pregnane steroids de novo from cholesterol, with significant levels of allopregnanolone (a related compound) present during gestation. This suggests that this compound may play a role in fetal brain development .
- Pregnancy Outcomes: Its metabolites are biologically active during pregnancy, influencing placental function and potentially affecting pregnancy outcomes .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Allopregnanolone | 5α-Pregnane backbone with hydroxyls | Potent neuroactive steroid with anxiolytic effects |
| Dihydrotestosterone | 5α-reduced testosterone derivative | Key androgen influencing male characteristics |
| Progesterone | Pregnane structure with keto group | Major hormone regulating pregnancy |
| 5α-Dihydroprogesterone | Hydroxylated progesterone derivative | Active metabolite influencing reproductive health |
This comparative analysis highlights the unique structural features of this compound while showcasing its role within broader steroid metabolism pathways.
Mechanism of Action
The mechanism of action of 5alpha-Pregnane-3beta,6alpha-diol-20-one involves its conversion from progesterone in human fibroblasts . The compound exerts its effects by promoting mitogenic activity in androgen-responsive prostate cancer cells under conditions of starvation . The molecular targets and pathways involved in this process include the activity of 3beta-HSD and the independent action from CYP17A1 .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.2 Key Structural and Functional Differences
- Hydroxylation Position: The 3β-OH group in 5α-Pregnane-3β,6α-diol-20-one distinguishes it from allopregnanolone (3α-OH), which is critical for GABA-A receptor binding. The 3β configuration likely prevents GABAergic activity, as seen in isoallopregnanolone’s antagonistic effects . The 6α-OH group is unique among common pregnane derivatives. This substituent may hinder enzymatic processing (e.g., 5α-reductase or 3β-hydroxysteroid dehydrogenase) compared to analogs like 5α-pregnan-3β-ol-20-one, a substrate for placental 5α-DHP synthesis .
- Ketone vs. However, the additional 6α-OH in the target compound may reduce membrane permeability or alter binding to carrier proteins .
2.3 Metabolic and Pharmacokinetic Insights
- Placental Metabolism :
- Neurosteroidogenesis: Allopregnanolone is synthesized in the hippocampus and regulates seizure thresholds. The 6α-OH group in the target compound may prevent its conversion to active neurosteroids, as seen in the requirement for 3α-OH in GABA-A modulation .
2.4 Receptor Interactions
- GABA-A Receptor: Allopregnanolone enhances Cl<sup>-</sup> flux via GABA-A receptors (EC50 ~10 nM), while isoallopregnanolone acts as a functional antagonist (IC50 = 12.25 µM). The 3β-OH configuration in the target compound aligns it more closely with isoallopregnanolone, suggesting possible inhibitory activity .
- Estrogen Receptors (ER) :
Research Findings and Implications
Biological Activity
5alpha-Pregnane-3beta,6alpha-diol-20-one is a steroid compound involved in the metabolism of progesterone and other steroid hormones. This compound is particularly significant in the backdoor pathway of androgen synthesis, where it is produced from 5alpha-dihydroprogesterone (5α-DHP) through enzymatic processes. Understanding its biological activity is crucial for elucidating its role in various physiological and pathological processes.
Chemical Structure and Properties
This compound belongs to the pregnane family of steroids, characterized by a steroid backbone with specific hydroxyl and keto functional groups. Its structural formula can be represented as follows:
Metabolism and Pathways
The metabolism of this compound occurs primarily through extrahepatic pathways. Studies have shown that after intravenous infusion of radiolabeled 5α-DHP, significant amounts of this compound are excreted in urine, indicating its metabolic relevance. The major urinary metabolites identified include 3beta,6alpha-dihydroxy-5alpha-pregnan-20-one and 5alpha-pregnane-3alpha,20alpha-diol .
Metabolic Pathway Overview
The metabolic pathway can be summarized as follows:
- Progesterone → 5α-DHP
- 5α-DHP → 5alpha-Pregnan-3beta/alpha-ol-20-one(s)
- 5alpha-Pregnan-3beta/alpha-ol-20-one(s) → 3beta/alpha,6alpha-dihydroxy-5alpha-pregnan-20-one(s)
This pathway highlights the conversion processes that lead to the formation of biologically active metabolites.
Biological Activities
This compound exhibits several biological activities:
- Endocrine Modulation : It plays a role in modulating the effects of progesterone and may influence reproductive health.
- Neuroactive Properties : Similar to other pregnanes like allopregnanolone, it may have anxiolytic effects by interacting with GABA receptors .
- Potential Anticonvulsant Activity : Research suggests that it may help modulate brain excitability, potentially alleviating conditions such as anxiety and seizures .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Allopregnanolone | 5α-Pregnane backbone with hydroxyls | Potent neuroactive steroid with anxiolytic effects |
| Dihydrotestosterone | 5α-reduced testosterone derivative | Key androgen influencing male characteristics |
| Progesterone | Pregnane structure with keto group | Major hormone regulating pregnancy |
| 5α-Dihydroprogesterone | Hydroxylated progesterone derivative | Active metabolite influencing reproductive health |
Case Studies and Research Findings
In clinical studies involving both men and women, the metabolism of 5α-DHP revealed that approximately 37% of administered doses were excreted as metabolites within 72 hours . This emphasizes the compound's significance in steroid metabolism.
Furthermore, investigations into its neuroactive properties suggest that derivatives of this compound could serve as potential therapeutic agents for mood disorders and epilepsy due to their modulatory effects on GABAergic transmission .
Q & A
Q. What are the recommended safety protocols for handling 5α-Pregnane-3β,6α-diol-20-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .
- Storage: Store in a tightly sealed container at 2–8°C, away from oxidizers and incompatible substances .
- Disposal: Dispose via authorized waste management services, adhering to local regulations for carcinogenic compounds (classified under H351) .
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention .
Q. How can researchers characterize the physicochemical properties of 5α-Pregnane-3β,6α-diol-20-one?
Methodological Answer:
- LogP Determination: Use reverse-phase HPLC or shake-flask methods to measure partition coefficients. Reported LogP: 4.59 .
- Polar Surface Area (PSA): Calculate using computational tools (e.g., Schrödinger’s QikProp). Experimental PSA: 37.3 Ų .
- Melting Point: Confirm via differential scanning calorimetry (DSC). Observed range: 231–234°C .
Q. What analytical techniques are suitable for quantifying 5α-Pregnane-3β,6α-diol-20-one in biological samples?
Methodological Answer:
- Enzyme Immunoassay (EIA): Validate using corticosterone metabolite protocols. Key parameters: intra-assay CV ≤9.1%, inter-assay CV ≤14.0% .
- Sample Preparation: Homogenize fecal/tissue samples in 80% methanol, centrifuge, and filter supernatants to remove particulates .
- Cross-Reactivity Testing: Use structurally similar steroids (e.g., 5α-androstane derivatives) to assess specificity .
Advanced Research Questions
Q. How can receptor-binding studies be designed to assess interactions between 5α-Pregnane-3β,6α-diol-20-one and nuclear receptors?
Methodological Answer:
- Saturation Binding Assays: Express receptors (e.g., ERβ) in CHO cells and incubate with radiolabeled ligands (e.g., ³H-estradiol). Calculate Kd values (e.g., 0.6 nM for ERβ) .
- Competition Assays: Test displacement using unlabeled ligands (e.g., diethylstilbestrol, testosterone) to rank binding affinities .
- Reporter Gene Assays: Transfect cells with receptor plasmids and estrogen-responsive luciferase reporters. Measure activity at varying ligand concentrations (e.g., EC₅₀ for transcriptional activation) .
Q. How should researchers resolve contradictions in toxicological data for 5α-Pregnane-3β,6α-diol-20-one?
Methodological Answer:
- Data Triangulation: Combine in vitro (e.g., Ames test) and in vivo (rodent carcinogenicity studies) models to validate findings .
- Dose-Response Analysis: Use OECD guidelines (e.g., TG 451) to establish NOAEL (No Observed Adverse Effect Level) thresholds .
- Literature Review: Compare hazard classifications (e.g., H351 vs. unclassified in other SDS) and assess study design limitations (e.g., purity >95% vs. lower-grade samples) .
Q. What strategies ensure reproducibility in steroid metabolite quantification across laboratories?
Methodological Answer:
- Standardized Protocols: Adopt validated EIAs with pre-diluted standards and uniform sample preparation steps (e.g., 0.05 g fecal samples in 1 mL methanol) .
- Inter-Lab Calibration: Share aliquots of pooled samples to align intra-assay CVs and minimize batch effects .
- Blinded Analysis: Implement double-blinding during plate readings to reduce operator bias .
Q. How can the stereochemical configuration of 5α-Pregnane-3β,6α-diol-20-one be confirmed?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures using synchrotron radiation (e.g., 0.9 Å resolution) .
- NMR Spectroscopy: Analyze coupling constants (e.g., J values for axial/equatorial protons) and NOE correlations to assign β/α orientations .
- Circular Dichroism (CD): Compare experimental spectra with reference data for 5β-pregnane derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
